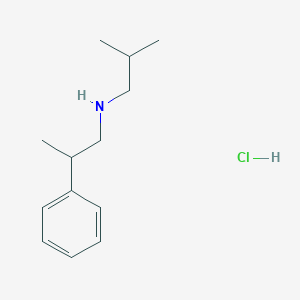amine hydrochloride CAS No. 1158455-88-9](/img/structure/B3086028.png)
[(4-Phenylphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Descripción general
Descripción
[(4-Phenylphenyl)methyl](prop-2-en-1-yl)amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PPAH and is synthesized through a specific method that involves the use of different chemical reagents.
Aplicaciones Científicas De Investigación
Impurity Identification in Drug Synthesis
(4-Phenylphenyl)methylamine hydrochloride has been identified as an impurity in certain methamphetamine exhibits. Its presence is linked to the specific method of methamphetamine synthesis, namely the phenylacetic acid and lead (II) acetate method. This compound serves as a synthetic marker for this particular synthesis route (Toske et al., 2017).
Antibacterial and Antifungal Properties
Studies have demonstrated that derivatives of chalcone, which include structures similar to (4-Phenylphenyl)methylamine hydrochloride, exhibit significant antimicrobial activities. These compounds have been effective against various bacterial and fungal strains, suggesting potential as novel antimicrobial agents (Patel & Patel, 2017).
Corrosion Inhibition
Amine derivative compounds, akin to (4-Phenylphenyl)methylamine hydrochloride, have been synthesized and found effective as corrosion inhibitors on mild steel in acidic environments. These inhibitors form a protective film on the metal surface, thereby reducing corrosion. The efficiency of these inhibitors is influenced by their concentration and specific molecular structure (Boughoues et al., 2020).
Crystal Structure Analysis
Compounds structurally similar to (4-Phenylphenyl)methylamine hydrochloride have been synthesized and their crystal structures analyzed. This research contributes to understanding the molecular arrangement and potential applications in material science, such as in the development of organic light-emitting diodes (OLEDs) (Salian et al., 2018).
Propiedades
IUPAC Name |
N-[(4-phenylphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.ClH/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15;/h2-11,17H,1,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCBVRACTMQLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085961.png)
![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085968.png)
amine hydrochloride](/img/structure/B3085984.png)
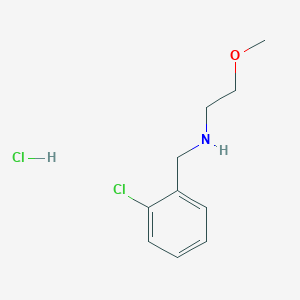
![{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3085992.png)
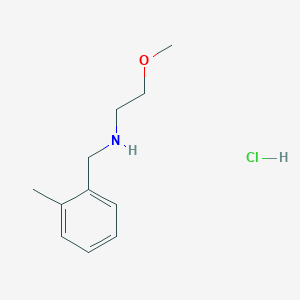

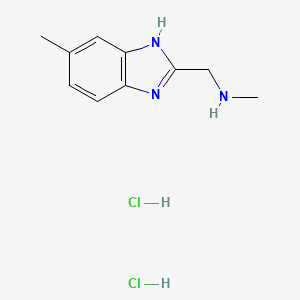
amine hydrochloride](/img/structure/B3086029.png)
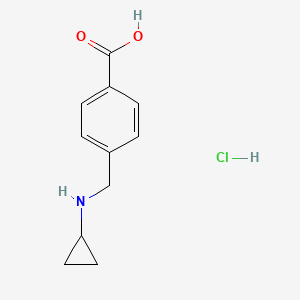
![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)
amine hydrochloride](/img/structure/B3086042.png)
